Methyl 2-[[(3,5-dimethyl-3-cyclohexen-1-YL)methylene]amino]benzoate Methyl 2-[[(3,5-dimethyl-3-cyclohexen-1-YL)methylene]amino]benzoate
Brand Name: Vulcanchem
CAS No.: 94022-83-0
VCID: VC17022284
InChI: InChI=1S/C17H21NO2/c1-12-8-13(2)10-14(9-12)11-18-16-7-5-4-6-15(16)17(19)20-3/h4-8,11-12,14H,9-10H2,1-3H3
SMILES:
Molecular Formula: C17H21NO2
Molecular Weight: 271.35 g/mol

Methyl 2-[[(3,5-dimethyl-3-cyclohexen-1-YL)methylene]amino]benzoate

CAS No.: 94022-83-0

Cat. No.: VC17022284

Molecular Formula: C17H21NO2

Molecular Weight: 271.35 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-[[(3,5-dimethyl-3-cyclohexen-1-YL)methylene]amino]benzoate - 94022-83-0

Specification

CAS No. 94022-83-0
Molecular Formula C17H21NO2
Molecular Weight 271.35 g/mol
IUPAC Name methyl 2-[(3,5-dimethylcyclohex-3-en-1-yl)methylideneamino]benzoate
Standard InChI InChI=1S/C17H21NO2/c1-12-8-13(2)10-14(9-12)11-18-16-7-5-4-6-15(16)17(19)20-3/h4-8,11-12,14H,9-10H2,1-3H3
Standard InChI Key NAMUVRSTEVMHAJ-UHFFFAOYSA-N
Canonical SMILES CC1CC(CC(=C1)C)C=NC2=CC=CC=C2C(=O)OC

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure integrates two key components:

  • A 3,5-dimethyl-3-cyclohexenyl ring, which introduces steric bulk and influences conformational dynamics.

  • A methyl 2-aminobenzoate (methyl anthranilate) group linked via a methylene imine bond (CH=N-\text{CH}=\text{N}-) .

The IUPAC name, methyl 2-[(3,5-dimethylcyclohex-3-en-1-yl)methylideneamino]benzoate, precisely reflects this arrangement. The cyclohexene ring’s unsaturation at position 3 and methyl substituents at positions 3 and 5 create a rigid, non-planar geometry that may enhance thermal stability compared to fully saturated analogs.

Table 1: Key Identifiers of Methyl 2-[[(3,5-Dimethyl-3-cyclohexen-1-YL)methylene]amino]benzoate

PropertyValue
CAS Number94022-83-0
Molecular FormulaC17H21NO2\text{C}_{17}\text{H}_{21}\text{NO}_{2}
Molecular Weight271.35 g/mol
IUPAC Namemethyl 2-[(3,5-dimethylcyclohex-3-en-1-yl)methylideneamino]benzoate
InChIKeyNAMUVRSTEVMHAJ-UHFFFAOYSA-N
Canonical SMILESCC1CC(CC(=C1)C)C=NC2=CC=CC=C2C(=O)OC

Spectroscopic Signatures

While experimental spectral data (e.g., NMR, IR) for this specific compound are absent in available literature, analogous Schiff bases exhibit diagnostic features:

  • 1H^1\text{H} NMR: Resonances for imine protons (CH=N-\text{CH}=\text{N}-) typically appear at δ 8.2–8.5 ppm, while aromatic protons from the benzoate moiety resonate between δ 6.8–7.8 ppm .

  • IR Spectroscopy: Stretching vibrations for the imine group (C=N\text{C}=\text{N}) occur near 1640–1620 cm1^{-1}, and ester carbonyl (C=O\text{C}=\text{O}) absorptions appear at ~1720 cm1^{-1} .

Synthesis and Manufacturing

Synthetic Pathways

The compound is synthesized via a condensation reaction between methyl anthranilate and 3,5-dimethyl-3-cyclohexenecarbaldehyde under acidic or thermal conditions:

CH3O2C-C6H4NH2+O=CH-C6H7(CH3)2CH3O2C-C6H4N=CH-C6H7(CH3)2+H2O\text{CH}_3\text{O}_2\text{C-C}_6\text{H}_4-\text{NH}_2 + \text{O}=\text{CH-C}_6\text{H}_7(\text{CH}_3)_2 \rightarrow \text{CH}_3\text{O}_2\text{C-C}_6\text{H}_4-\text{N}=\text{CH-C}_6\text{H}_7(\text{CH}_3)_2 + \text{H}_2\text{O}

This reaction follows typical Schiff base formation mechanisms, where the amine nucleophile attacks the carbonyl carbon, followed by dehydration . Catalysts such as acetic acid or molecular sieves may enhance yield by removing water.

Optimization Considerations

  • Solvent Selection: Polar aprotic solvents (e.g., toluene, dichloromethane) favor imine formation by stabilizing intermediates .

  • Temperature: Reactions typically proceed at 60–80°C; excessive heat may promote side reactions like hydrolysis.

  • Purification: Column chromatography or recrystallization from ethanol/water mixtures isolates the product.

Applications and Industrial Relevance

Fragrance and Flavor Industry

The compound’s structural similarity to methyl anthranilate Schiff bases—widely used in perfumery—suggests potential as a fragrance ingredient. Such derivatives contribute floral, fruity, or musky notes, depending on substituents . For instance, the 2,4-dimethyl analog (CAS 68845-02-3) is commercialized as a fragrance component under the name Triplal Schiff base .

Table 2: Comparison with Related Fragrance Compounds

CompoundCAS No.Odor ProfileKey Structural Difference
Methyl 2-[[(3,5-dimethyl-3-cyclohexen-1-YL)methylene]amino]benzoate94022-83-0Not reported3,5-Dimethylcyclohexenyl substituent
Triplal Schiff base (2,4-dimethyl analog)68845-02-3Green, herbal, woody2,4-Dimethylcyclohexenyl substituent
Methyl anthranilate134-20-3Grape-like, floralLacks imine linkage

Pharmaceutical Intermediates

Schiff bases are pivotal in drug discovery due to their:

  • Metal-chelating capacity: Potential for designing antimicrobial or anticancer agents.

  • Bioisosteric properties: The imine group can mimic carbonyl functionalities in bioactive molecules.

While no direct pharmacological data exist for this compound, structurally related imines exhibit inhibitory activity against enzymes like cyclooxygenase-2 (COX-2) and acetylcholinesterase .

Physicochemical Properties

Solubility and Stability

  • Solubility: Predominantly soluble in organic solvents (e.g., ethanol, acetone, chloroform) due to hydrophobic cyclohexenyl and aromatic groups. Limited water solubility (<0.1 mg/mL at 25°C).

  • Stability: The imine bond is susceptible to hydrolysis under acidic or aqueous conditions, necessitating anhydrous storage .

Hazard AspectPrecautionary Measure
Skin ContactWear nitrile gloves; wash with soap and water if exposed.
InhalationUse in well-ventilated areas or with fume hoods.
StorageKeep in airtight containers at 2–8°C, protected from light.

Analytical Characterization

Chromatographic Methods

  • HPLC: Reverse-phase C18 columns with UV detection at 254 nm effectively separate this compound from synthetic byproducts .

  • GC-MS: Electron ionization (EI) at 70 eV generates characteristic fragments at m/z 271 (M+^+), 150 (cyclohexenyl ion), and 120 (benzoate moiety) .

Spectroscopic Analysis

Hypothetical 13C^{13}\text{C} NMR assignments predict signals for:

  • Ester carbonyl: δ 168–170 ppm.

  • Imine carbon: δ 155–160 ppm.

  • Cyclohexenyl carbons: δ 20–35 ppm (methyl), 125–130 ppm (olefinic) .

Comparison with Structural Isomers

The positional isomer with 2,4-dimethyl substitution (CAS 68845-02-3) differs in:

  • Odor characteristics: The 2,4-dimethyl variant emits green, herbal notes versus undetermined profiles for the 3,5-dimethyl analog .

  • Synthetic accessibility: 3,5-Dimethylcyclohexenecarbaldehyde is less commercially available than 2,4-dimethyl derivatives, affecting production scalability .

Future Directions and Research Gaps

  • Application Studies: Empirical evaluation of fragrance profiles and antimicrobial potency.

  • Process Optimization: Development of catalytic, solvent-free synthesis routes.

  • Toxicological Profiling: Acute and chronic toxicity studies to expand safety databases.

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